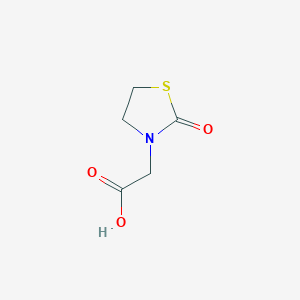

2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

Beschreibung

BenchChem offers high-quality 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGYDXVBEGEZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303966 | |

| Record name | 2-Oxo-3-thiazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851116-64-8 | |

| Record name | 2-Oxo-3-thiazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851116-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-3-thiazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid CAS 851116-64-8 properties

Topic: 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic Acid (CAS 851116-64-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid (CAS 851116-64-8) is a specialized heterocyclic building block utilized in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it consists of a saturated 1,3-thiazolidin-2-one core with an acetic acid moiety attached to the nitrogen (N3) atom.

Unlike its more common analogs—thiazolidine-2,4-dione (glitazone core) and rhodanine (2-thioxo-4-thiazolidinone)—this scaffold lacks the acidic C5 proton and the reactive thione group, rendering it a chemically stable, non-promiscuous isostere for proline and other cyclic amino acids. It serves as a critical intermediate for introducing the thiazolidin-2-one pharmacophore into peptide backbones and enzyme inhibitors.

Chemical Identity & Physicochemical Profile

This compound represents a "reduced" thiazolidine scaffold, offering distinct solubility and stability profiles compared to its oxidized counterparts.

| Property | Data / Value |

| CAS Number | 851116-64-8 |

| IUPAC Name | 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |

| Molecular Formula | C₅H₇NO₃S |

| Molecular Weight | 161.18 g/mol |

| Core Scaffold | 1,3-Thiazolidin-2-one (Saturated ring, C=O at pos 2) |

| pKa (Calc.) | 3.8 – 4.2 (Carboxylic acid) |

| LogP (Calc.) | -0.3 to 0.1 (Hydrophilic/Polar) |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 3 Acceptors (C=O, N, S) |

| Solubility | Soluble in DMSO, Methanol, DMF.[1] Water soluble at pH > 5. |

Structural Significance

-

Proline Isostere: The 5-membered ring constrains the N-C bond geometry similarly to proline, but the sulfur atom introduces different lipophilicity and ring puckering (envelope conformation).

-

Metabolic Stability: Unlike 2,4-thiazolidinediones, the C5 position is not activated by flanking carbonyls, reducing the risk of metabolic oxidation or Michael addition reactivity.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 851116-64-8 is typically achieved through a convergent two-step protocol: construction of the heterocycle followed by N-alkylation.

Step 1: Synthesis of the 1,3-Thiazolidin-2-one Core

The core ring is synthesized by cyclizing cysteamine (2-aminoethanethiol) with a carbonyl source such as urea, phosgene, or carbonyl diimidazole (CDI).

-

Reagents: Cysteamine hydrochloride, Urea (or CDI).

-

Conditions: High temperature melt (160–180°C) or reflux in toluene.

-

Mechanism: Nucleophilic attack of the amine and thiol on the carbonyl center, releasing NH₃ (if urea is used).

Step 2: N-Alkylation (Introduction of Acetic Acid)

The nitrogen atom at position 3 is alkylated using a haloacetic acid derivative.

-

Protocol:

-

Dissolve 1,3-thiazolidin-2-one in dry DMF or Acetone.

-

Add Base: K₂CO₃ or NaH (1.1 eq).

-

Add Electrophile: Ethyl bromoacetate or Chloroacetic acid.

-

If ester used: Hydrolyze with LiOH/THF/H₂O to yield the free acid.

-

-

Purification: Recrystallization from water/ethanol or column chromatography (DCM:MeOH).

Figure 1: Synthetic pathway for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid.

Applications in Drug Discovery

This compound functions primarily as a linker and a pharmacophore scaffold . Its unique electronic properties make it a valuable tool for "scaffold hopping" when optimizing hit compounds.

A. Peptidomimetics (Proline Replacement)

In peptide chemistry, replacing a Proline residue with the thiazolidin-2-one scaffold can:

-

Alter Turn Geometry: The ring induces a specific conformational constraint (typically

-turn mimicry). -

Enhance Proteolytic Stability: The carbamate-thioether linkage is resistant to standard proteases.

-

Modify Lipophilicity: The sulfur atom increases

slightly compared to the native oxo-proline, potentially improving membrane permeability.

B. Fragment-Based Drug Design (FBDD)

The carboxylic acid tail allows this molecule to be immobilized on resins or coupled to amine libraries.

-

Target Classes: Aldose Reductase (ALR2) inhibitors, PTP1B inhibitors, and antimicrobial agents.

-

Mechanism: The carboxylic acid often coordinates with active site metal ions (e.g., Zn²⁺) or forms salt bridges with arginine/lysine residues in the binding pocket.

C. Decision Logic for Scaffold Selection

Use the following logic to determine if CAS 851116-64-8 is the correct building block for your campaign:

Figure 2: Selection logic for thiazolidine-based scaffolds in medicinal chemistry.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 3.95 – 4.05 ppm (s, 2H): N-methylene protons (N-CH₂-COOH). Key diagnostic peak.

-

δ 3.5 – 3.7 ppm (t, 2H): Ring C5 protons (S-CH₂).

-

δ 3.2 – 3.4 ppm (t, 2H): Ring C4 protons (N-CH₂).

-

-

IR Spectroscopy:

-

1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic acid).

-

1640–1660 cm⁻¹: Strong C=O stretch (Thiazolidinone urea-like carbonyl).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 162.02

-

[M-H]⁻: 160.01 (Negative mode is often more sensitive for carboxylic acids).

-

Handling & Safety (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled according to GHS Category 2 standards for carboxylic acids.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether is susceptible to slow oxidation to sulfoxide/sulfone if exposed to air/light over prolonged periods.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

-

BenchChem. (2025). 2-Oxo-1,3-thiazolidine-5-carboxylic acid and derivatives: Structural Characterization. Retrieved from .

-

Kucerova-Chlupacova, M., et al. (2020). "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors." Chemico-Biological Interactions, 332, 109286. .

-

Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones and derivatives.[2][3][4][5][6][7][8][9] Retrieved from .

-

Ebajo, V. D., Jr., et al. (2024).[7] "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[7] Arkivoc, 2024(8), 202412293.[7] Link.

-

PubChem. (2025). Compound Summary: Thiazolidin-2-one derivatives.[2][3][4][6][7][9] National Library of Medicine. Retrieved from .

Sources

- 1. japsonline.com [japsonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rjpn.org [rjpn.org]

- 4. US5066813A - Method for production of 1,3-thiazolidin-2-ones - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazolidin-4-one scaffold in medicinal chemistry

Topic: Thiazolidin-4-one Scaffold in Medicinal Chemistry: A Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thiazolidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a five-membered ring containing sulfur at position 1, a carbonyl group at position 4, and a nitrogen atom at position 3, this scaffold serves as a core pharmacophore for anticancer, anti-inflammatory, antimicrobial, and antidiabetic therapeutics.

This guide moves beyond basic structural descriptions to analyze the causal relationships between synthetic modifications and biological outcomes. It provides validated protocols, mechanistic insights into PPAR-gamma and EGFR modulation, and a forward-looking analysis of hybrid architectures.

Chemical Architecture & Reactivity

The thiazolidin-4-one core (C3H5NOS) is highly versatile due to three distinct sites available for chemical modification: N3 , C2 , and C5 .

-

C2 Position: The most electrophilic center in the precursor stage (Schiff base), determining the ring closure mechanism. In the final ring, it governs steric fit within receptor pockets.

-

N3 Position: Dictates the lipophilicity (

) and pharmacokinetic profile. Substituents here often facilitate hydrogen bonding with target residues. -

C5 Position (The "Active Methylene"): The methylene protons at C5 are acidic due to the adjacent carbonyl. This allows for Knoevenagel condensations with aromatic aldehydes to form 5-arylidene derivatives , a critical modification for anticancer activity.

Visualizing the Scaffold Logic

Figure 1: Functional decomposition of the Thiazolidin-4-one scaffold. The C5 position is critical for generating Michael acceptors (arylidene derivatives) potent against cancer targets.

Synthetic Methodologies: Efficiency & Green Chemistry

Modern synthesis prioritizes One-Pot Multicomponent Reactions (MCRs) over traditional multi-step routes. This approach minimizes solvent waste and maximizes atom economy.

Method A: The Green MCR Protocol (Amine + Aldehyde + Mercapto Acid)

This is the industry-standard route for high-throughput library generation.

-

Mechanism: In situ formation of a Schiff base (imine) followed by nucleophilic attack of the mercapto acid sulfur on the imine carbon, and finally intramolecular cyclization.

-

Catalysis: L-Proline or ionic liquids are preferred for aqueous media, avoiding volatile organic compounds (VOCs).

Method B: Cyclocondensation with Thiocyanates

Used for synthesizing 2-imino-thiazolidin-4-ones , which are crucial for EGFR inhibition.

-

Reagents:

-Halo esters + Thioureas (or amines + isothiocyanates).

Synthesis Workflow Diagram

Figure 2: The One-Pot Multicomponent Reaction (MCR) pathway for efficient scaffold assembly.

Validated Experimental Protocol

Protocol: Microwave-Assisted One-Pot Synthesis of 2,3-Diarylthiazolidin-4-ones Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield compared to conventional reflux.

Materials:

-

Benzaldehyde derivative (1.0 mmol)

-

Aniline derivative (1.0 mmol)

-

Thioglycolic acid (1.5 mmol)

-

Solvent: Polyethylene glycol (PEG-400) – Green solvent choice

-

Catalyst: Zinc Chloride (

, 10 mol%) or L-Proline (10 mol%)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vial, dissolve the aldehyde and amine in 2 mL of PEG-400.

-

Activation: Add the catalyst and stir at room temperature for 2 minutes to initiate Schiff base formation (visual check: slight color change/turbidity).

-

Addition: Add thioglycolic acid dropwise. Caution: Exothermic reaction.

-

Irradiation: Place the vial in a microwave synthesizer. Set parameters: Power = 300W , Temp = 80°C , Time = 5–10 minutes .

-

Workup (Self-Validating Step):

-

Pour the reaction mixture into crushed ice-water (20 mL).

-

Checkpoint: A solid precipitate must form immediately. If oil forms, scratch the vessel walls or refrigerate to induce crystallization.

-

-

Purification: Filter the solid, wash with cold water (3x) to remove PEG and acid, then wash with 10%

to remove unreacted thioglycolic acid. Recrystallize from ethanol.

Characterization Checkpoints:

-

IR Spectroscopy: Look for the disappearance of the SH stretch (2500-2600

) and the appearance of the cyclic carbonyl (C=O) stretch at 1680–1720 -

1H NMR: The methylene protons (

) of the thiazolidinone ring appear as a distinct singlet or AB quartet around

Therapeutic Profiles & Mechanisms

A. Anticancer Activity: EGFR Inhibition

Thiazolidin-4-one derivatives, particularly 5-arylidene analogs, act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The thiazolidinone core mimics the adenine ring of ATP, fitting into the hydrophobic pocket of the kinase domain.

-

Mutation Targeting: Recent derivatives show selectivity for the T790M resistance mutation in NSCLC (Non-Small Cell Lung Cancer).[1]

-

Key Interaction: Hydrogen bonding between the carbonyl oxygen (C4=O) and the hinge region amino acids (e.g., Met793).

B. Metabolic Regulation: PPAR- Agonism

Similar to the "glitazone" class (e.g., Rosiglitazone), thiazolidin-4-ones bind to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

-

Effect: Sensitizes cells to insulin, lowers blood glucose, and regulates lipid metabolism.

-

Binding Mode: The acidic N-H or polar carbonyl groups form H-bonds with Tyr473 and His323 on Helix 12 of the Ligand Binding Domain (LBD), stabilizing the active conformation.

Mechanism of Action Diagram

Figure 3: Dual mechanistic pathways. The scaffold can be tuned to act as a metabolic regulator (PPAR-

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Biological Impact |

| C2 | Aryl substitution | Essential for hydrophobic interactions. Electron-withdrawing groups (e.g., -Cl, -NO2) often enhance antimicrobial potency. |

| N3 | Phenyl vs. Alkyl | Phenyl rings increase stability and lipophilicity. Bulky groups here can prevent metabolic degradation. |

| C5 | Arylidene (C=CH-Ar) | CRITICAL for Anticancer. Creates a Michael acceptor system that can covalently modify cysteine residues in enzymes. |

| C5 | Acetic Acid Side Chain | CRITICAL for Antidiabetic. Mimics the carboxylic acid tail of glitazones, essential for PPAR- |

References

-

Gadkari, Y. U., et al. (2022).[5] An Efficient One-Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water.[5][6] Letters in Organic Chemistry. Link

-

Trotsko, N., et al. (2021).[7] The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.[8][1][2][9][10][11][12][13][14][15] Link

-

Chaban, T., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.[16][17] Molecules.[8][1][2][9][10][11][12][13][14][15] Link

-

Elsisi, W. I., et al. (2025).[8] Targeting EGFR with Thiazolidin-4-ones: Structure-guided Design, Synthesis, and in silico Profiling.[18] Bioorganic & Medicinal Chemistry.[10][11][13][14][15][19] Link

-

Drzał, W., & Trotsko, N. (2025).[7] Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. Molecules.[8][1][2][9][10][11][12][13][14][15] Link

-

Kapadia, R., et al. (2008).[20] Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists.[20] Frontiers in Bioscience.[20] Link

Sources

- 1. Molecular dynamic simulations based discovery and development of thiazolidin-4-one derivatives as EGFR inhibitors targeting resistance in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PPAR agonist - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review [mdpi.com]

- 15. New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. imrpress.com [imrpress.com]

Engineering Rhodanine-3-Acetic Acid Derivatives as Next-Generation PPAR-γ Agonists: A Comprehensive Technical Guide

Executive Summary

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a master transcriptional regulator of lipid metabolism and glucose homeostasis. Historically, thiazolidinediones (TZDs) like rosiglitazone and pioglitazone have been the gold standard PPAR-γ agonists for treating type 2 diabetes[1]. However, their clinical utility is frequently limited by adverse effects, including weight gain, edema, and hepatotoxicity.

To decouple therapeutic efficacy from these toxicities, medicinal chemists have turned to bioisosteric replacement. Rhodanine (2-thioxo-4-thiazolidinone) serves as a structural bioisostere to the TZD core[2]. Recent high-throughput screening (HTS) and structural optimization efforts have identified rhodanine-3-acetic acid derivatives as highly potent, next-generation PPAR-γ modulators[1]. This technical guide provides a comprehensive framework for the synthesis, mechanistic evaluation, and in vitro validation of these novel compounds.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The development of rhodanine-based agonists underscores a critical principle in nuclear receptor pharmacology: receptor binding does not inherently guarantee transcriptional activation .

During HTS campaigns, the rhodanine derivative SH00012671 was identified as a potent binder to the PPAR-γ ligand-binding domain (LBD) with a

To restore agonism, the core structure must be modified to establish specific hydrogen-bonding networks (particularly with Tyr473, His323, and His449 in the LBD).

-

The Headgroup: Replacing the N3 position of the rhodanine ring with an acetic acid moiety (yielding rhodanine-3-acetic acid) provides the essential acidic pharmacophore needed to mimic the TZD interaction with Tyr473[2].

-

The Linker & Tail: Introducing a central aromatic ring (such as a pyrimidine or phenyl group) and a lipophilic tail enhances hydrophobic interactions within the LBD, driving the active receptor conformation[2].

-

Isosteric Substitution: In some optimized analogues, replacing the exocyclic sulfur of the rhodanine with oxygen reduces intrinsic cytotoxicity while maintaining cell-based agonist efficacy[1].

Chemical Synthesis Protocol: Rhodanine-3-Acetic Acid Core

To evaluate these compounds, researchers must first synthesize the functionalized core. The following protocol details the synthesis of 2-(4′-oxo-2′-thioxothiazolidin-3′-yl) acetic acid, ensuring high purity to prevent assay interference from unreacted electrophiles.

Step 1: N-Alkylation of Rhodanine Causality: This step installs the critical carboxylic acid headgroup required for PPAR-γ LBD hydrogen bonding[2].

-

Dissolve 0.02 mol (4.78 g) of rhodanine in 50.0 mL of anhydrous toluene in a round-bottom flask[2].

-

Cool the reaction mixture to 15 °C using an ice bath to control the exothermic alkylation[2].

-

Prepare a solution of chloroacetic acid (0.05 M; 5.2 g) in 10.0 mL of deionized water[2].

-

Add the chloroacetic acid solution dropwise to the rhodanine mixture under continuous magnetic stirring[2].

-

Elevate the temperature to 40 °C and stir continuously for 24 hours[2].

-

Self-Validating QC: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the rhodanine spot confirms reaction completion.

-

Extract the product, wash with brine, dry over anhydrous

, and recrystallize to yield the pure rhodanine-3-acetic acid core.

Step 2: Knoevenagel Condensation

-

React the synthesized core with a targeted aromatic aldehyde (e.g., a pyrimidine-carboxaldehyde) in the presence of anhydrous sodium acetate and glacial acetic acid under reflux.

-

The active methylene group at C5 of the rhodanine ring readily condenses with the aldehyde to form the final 5-arylidene derivative.

In Vitro Biological Evaluation Workflows

A robust, self-validating screening funnel is required to confirm that a synthesized derivative is a true agonist.

Protocol 1: Receptor Binding (Scintillation Proximity Assay - SPA)

Causality: SPA is a wash-free assay that maintains equilibrium binding conditions, preventing the dissociation of low-affinity ligands during wash steps[1].

-

Coat FlashPlates or microbeads with streptavidin[1].

-

Immobilize biotinylated PPAR Response Element (PPRE) DNA onto the beads, followed by the addition of full-length PPAR-γ and RXR-α proteins[1].

-

Introduce

-BRL49653 (radiolabeled rosiglitazone) at a fixed concentration ( -

Add the test rhodanine derivative at varying concentrations (1 nM to 10 µM).

-

Measure the reduction in scintillation signal as the test compound competitively displaces the radioligand from the receptor complex.

Protocol 2: Cell-Based Transactivation Assay

Causality: Confirms that the physical binding observed in Protocol 1 translates into the functional recruitment of transcriptional machinery[1].

-

Culture CV-1 (African green monkey kidney) or HEK293 cells in 96-well plates[1].

-

Transiently co-transfect the cells with three plasmids: full-length PPAR-γ, RXR-α, and a PPRE-driven Firefly luciferase reporter vector[1].

-

Self-Validating Control: Co-transfect a constitutively active Renilla luciferase vector (e.g., CMV-Renilla) to normalize for transfection efficiency and compound cytotoxicity.

-

Treat cells with the test compound (0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.

-

Lyse cells and quantify luminescence using a dual-luciferase assay system[3].

Protocol 3: 3T3-L1 Adipogenesis Assay

Causality: Proves that the molecular transcription leads to the desired physiological phenotype (adipocyte differentiation), a proxy for insulin sensitization[3].

-

Seed 3T3-L1 pre-adipocytes and grow to confluence[1].

-

Initiate differentiation using a hormonal cocktail: 1 µM dexamethasone, 1 µg/mL insulin, and 0.5 mM IBMX[4].

-

Treat the cells concurrently with the rhodanine derivative[1].

-

After 7-10 days, fix the cells and stain with Oil Red O to quantify intracellular lipid droplet accumulation via spectrophotometry at 500 nm.

Quantitative Data Summary

The following table synthesizes the structure-activity relationship progression from the initial HTS hit to optimized rhodanine derivatives.

| Compound / Ligand | Chemical Sub-class | PPAR-γ Binding Affinity ( | Cell-Based Transactivation (vs. Rosiglitazone) | Adipogenesis (3T3-L1) |

| Rosiglitazone (BRL49653) | Thiazolidinedione (TZD) | ~40 nM | 100% (Reference Standard) | Highly Active |

| SH00012671 | Rhodanine (HTS Hit) | 186.7 nM[1] | Inactive (0%)[1] | Inactive[1] |

| Compound 31 | Rhodanine derivative (O-substituted) | ~250 nM | ~70% Efficacy[1] | Active[1] |

| SP1818 | (β-carboxyethyl)-rhodanine | Nanomolar[5] | Comparable to Pioglitazone[5] | Active |

| Compound 32 | Rhodanine-3-acetic acid | Micromolar[2] | Moderate | Active |

Visualizations

Fig 1: PPAR-γ activation pathway by rhodanine derivatives leading to adipogenesis.

Fig 2: Iterative experimental workflow for evaluating rhodanine-based PPAR-γ agonists.

References

-

Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists Source: nih.gov URL:[Link]

-

Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor | ACS Omega Source: acs.org URL:[Link]

-

Identification of (beta-carboxyethyl)-rhodanine derivatives exhibiting peroxisome proliferator-activated receptor gamma activity Source: nih.gov URL:[Link]

Sources

- 1. Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 5. Identification of (beta-carboxyethyl)-rhodanine derivatives exhibiting peroxisome proliferator-activated receptor gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological targets of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid

[1][2][3][4][5][6]

Executive Summary

2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS: 5718-83-2) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of bioactive molecules known as rhodanine-3-acetic acid derivatives .[1][2] While the unsubstituted acid is primarily a chemical building block, its 5-substituted derivatives—most notably the clinically approved drug Epalrestat —are potent inhibitors of Aldose Reductase (ALR2) .[3]

This guide distinguishes between the intrinsic reactivity of the scaffold (often leading to Pan-Assay Interference or "PAINS") and its validated biological targets (ALR2, PTP1B). Researchers must navigate this duality to develop genuine therapeutic agents.

Chemical Profile & Reactivity

The molecule consists of a rhodanine (2-thioxo-4-thiazolidinone) ring N-substituted with an acetic acid moiety.[1]

-

Acidic Headgroup: The carboxylic acid (pKa ~3-4) mimics the substrate carboxylates of various enzymes, providing a key electrostatic anchor point (e.g., interacting with Arg/Lys residues in anion-binding pockets).

-

Active Methylene (C5): The C5 position is highly acidic and reactive. It readily undergoes Knoevenagel condensation with aldehydes to form 5-arylidene derivatives .[1]

-

Michael Acceptor: In 5-arylidene derivatives, the exocyclic double bond can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic cysteine residues in proteins. This reactivity is a source of both potent inhibition and promiscuous toxicity.

Primary Biological Target: Aldose Reductase (ALR2)

The most extensively validated target for this scaffold is Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

Clinical Context: Diabetic Complications

Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol.[4] Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy, retinopathy, and nephropathy.

Mechanism of Action

Rhodanine-3-acetic acid derivatives function as non-competitive or mixed-type inhibitors .[1]

-

Binding Mode: The carboxylate group of the acetic acid tail penetrates the "anion-binding pocket" of ALR2, forming hydrogen bonds with Tyr48 , His110 , and Trp111 .

-

Specificity: The hydrophobic rhodanine ring and the 5-substituent (e.g., the cinnamylidene tail in Epalrestat) occupy the hydrophobic specificity pocket, distinguishing ALR2 from the related Aldehyde Reductase (ALR1).

Validated Drug: Epalrestat

Epalrestat is a direct derivative of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[1][5] It is the only ALR2 inhibitor currently marketed (in Japan, China, and India) for treating diabetic neuropathy.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the intervention point of Rhodanine-3-acetic acid derivatives.

Figure 1: The Polyol Pathway.[4][6][7] Rhodanine-3-acetic acid derivatives inhibit ALR2, preventing Sorbitol accumulation.[1]

Secondary & Emerging Targets

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin signaling. Inhibition of PTP1B prolongs the phosphorylation of the insulin receptor, improving insulin sensitivity.

-

Relevance: Rhodanine-3-acetic acid derivatives mimic the phosphotyrosine substrate.[1] The acidic headgroup binds to the PTP1B active site (Site A), while the hydrophobic tail engages the secondary binding site (Site B), improving selectivity over T-cell protein tyrosine phosphatase (TCPTP).

Antimicrobial Targets (InhA & PMT1)

-

InhA (Mycobacterium tuberculosis): Some derivatives inhibit the enoyl-ACP reductase (InhA), a target of Isoniazid.

-

PMT1 (Fungal): Rhodanine-3-acetic acids have been identified as inhibitors of Protein Mannosyl Transferase 1, disrupting fungal cell wall synthesis.[1]

Critical Analysis: The PAINS Paradox (Scientific Integrity)

Warning: The rhodanine scaffold is classified as a PAINS (Pan-Assay Interference Compound) . In High-Throughput Screening (HTS), rhodanines often appear as "frequent hitters" due to non-specific mechanisms rather than true ligand-protein binding.[1]

Mechanisms of Interference

-

Photometric Interference: The conjugated system absorbs light at wavelengths used in common assays (300–400 nm).

-

Redox Cycling: Generation of hydrogen peroxide in the presence of reducing agents (DTT/TCEP).

-

Colloidal Aggregation: Hydrophobic derivatives may form aggregates that sequester enzymes non-specifically.[1]

-

Covalent modification: The exocyclic double bond can react indiscriminately with nucleophiles.[1]

Validation Workflow

To confirm a rhodanine derivative is a bona fide inhibitor, follow this logic flow:

Figure 2: PAINS Validation Workflow. Essential steps to distinguish specific inhibition from assay artifacts.

Experimental Protocols

Protocol: Aldose Reductase (ALR2) Inhibition Assay

This protocol measures the rate of NADPH oxidation.

Reagents:

-

Enzyme: Recombinant human ALR2 (0.1 U/mL).

-

Substrate: DL-Glyceraldehyde (10 mM).

-

Cofactor: NADPH (0.15 mM).

-

Buffer: 50 mM Potassium Phosphate (pH 6.2).

-

Compound: Rhodanine-3-acetic acid derivative (dissolved in DMSO).[1]

Procedure:

-

Preparation: In a quartz cuvette, mix 800 µL Buffer, 50 µL NADPH, and 50 µL Enzyme solution.

-

Incubation: Add 10 µL of test compound (varying concentrations). Incubate at 30°C for 5 minutes.

-

Initiation: Add 90 µL DL-Glyceraldehyde to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 3–5 minutes using a kinetic spectrophotometer.

-

Control: Run a DMSO-only control (0% inhibition) and a Quercetin/Epalrestat control (positive).

-

Calculation: Calculate % Inhibition =

.

Protocol: Synthesis of 5-Arylidene Derivatives

The biological activity usually requires substitution at the C5 position.[1]

Reaction: Knoevenagel Condensation.[1][8][9]

-

Mix: 1.0 eq of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid and 1.0 eq of the appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol.

-

Catalyst: Add catalytic amount of piperidine or sodium acetate (3.0 eq).

-

Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor by TLC.[1]

-

Workup: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and recrystallize from acetic acid/water.

Data Summary: Structure-Activity Relationship (SAR)[1][4][5]

| Substituent (R) on Aldehyde | Target | IC50 / Activity | Key Interaction |

| None (Unsubstituted Acid) | Weak/Inactive | > 100 µM | Lacks hydrophobic tail for specificity pocket.[1] |

| Cinnamylidene (Epalrestat) | ALR2 | ~0.1 µM | Hydrophobic tail fits specificity pocket; Acid binds anion pocket. |

| 4-Sulfamoylphenyl | Carbonic Anhydrase | ~10 nM | Sulfonamide binds Zinc; Rhodanine acts as linker.[1] |

| Benzylidene-2,4-thiazolidinedione | PTP1B | ~5.0 µM | Mimics phosphotyrosine.[1][9] |

References

-

Mermer, A. (2021).[10] The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.[10] Link

-

Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy.[11][7][12] Pharmacotherapy, 28(5), 646-655. Link

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

-

Zeng, L. F., et al. (2020). Rhodanine-based compounds: a review of their synthesis and biological activities. European Journal of Medicinal Chemistry, 208, 112774. Link

-

Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry, 58(5), 2025–2043. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Targeting the Polyol Pathway: A Structural and Mechanistic Guide to Aldose Reductase Inhibition by Thiazolidine Acetic Acid Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Metabolic Enzymology, Medicinal Chemistry, and Structural Pharmacology

Executive Summary

As an application scientist specializing in metabolic enzymology, I have observed that the pharmacological targeting of Aldose Reductase (AR; AKR1B1) remains one of the most structurally fascinating challenges in drug design. Under hyperglycemic conditions, the overactivation of the polyol pathway drives the pathogenesis of severe diabetic complications, including neuropathy, nephropathy, and retinopathy. Thiazolidine acetic acid analogs—most notably Epalrestat—represent a premier class of Aldose Reductase Inhibitors (ARIs). This technical guide dissects the mechanistic causality of AR-induced cellular stress, the structural pharmacology of thiazolidine derivatives, and the self-validating experimental protocols required to quantify their inhibitory kinetics.

Mechanistic Causality: The Polyol Pathway and Cellular Stress

To design effective ARIs, we must first understand the physiological versus pathological roles of the target enzyme. Aldose reductase is a cytosolic, monomeric oxidoreductase belonging to the aldo-keto reductase (AKR) superfamily. Under normoglycemic conditions, AR has a low affinity for glucose and primarily functions to detoxify lipid peroxidation products[1].

However, causality shifts drastically during hyperglycemia. When hexokinase becomes saturated, up to 30% of excess glucose is shunted into the polyol pathway, where AR catalyzes its reduction to sorbitol (2)[2]. This triggers a two-pronged mechanism of cellular destruction:

-

Osmotic Stress: Sorbitol is highly hydrophilic and cannot easily diffuse across cell membranes. Its intracellular accumulation causes severe osmotic stress and structural damage to peripheral nerves and the retina (3)[3].

-

Oxidative Stress: The AR-mediated conversion of glucose consumes massive amounts of NADPH. Because NADPH is the obligate cofactor for Glutathione Reductase, its depletion severely compromises the cell's ability to regenerate reduced glutathione (GSH), leaving tissues highly susceptible to oxidative damage[3].

The Polyol Pathway illustrating glucose shunting, osmotic stress, and NADPH depletion.

Structural Pharmacology of Thiazolidine Acetic Acid Analogs

The active site of AR is characterized by a highly conserved anion-binding pocket (comprising Tyr48, His110, and Trp111) and a highly variable, hydrophobic "specificity pocket" (comprising Leu300 and Cys303).

Thiazolidine acetic acid analogs utilize a bipartite pharmacophore to achieve noncompetitive and reversible inhibition (4)[4]:

-

The Acetic Acid Headgroup: Acts as a bioisostere that anchors deeply into the anion-binding pocket, forming critical hydrogen bonds with Tyr48 and His110.

-

The Thiazolidine/Rhodanine Core: The heterocyclic core (e.g., thiazolidine-2,4-dione or 2-thioxothiazolidin-4-one) rigidly projects a hydrophobic aromatic tail into the specificity pocket. This interaction dictates the compound's selectivity for AR (ALR2) over the closely related Aldehyde Reductase (ALR1)[5].

Quantitative Structure-Activity Relationship (SAR) Data

Recent medicinal chemistry efforts have yielded several highly potent analogs. The data below summarizes the inhibitory kinetics of key thiazolidine acetic acid derivatives.

Table 1: Quantitative SAR Data of Thiazolidine Acetic Acid Analogs

| Compound / Analog | Target Enzyme | IC50 Value | Key Structural Feature |

| Epalrestat | ALR2 (AR) | ~ 0.045 µM | Rhodanine core, carboxylic acid derivative[1] |

| Compound 4a | ALR2 (AR) | 0.0497 µM | Quinazolinone-based rhodanine-3-acetic acid[1] |

| Compound 8b | ALR2 (AR) | 0.16 µM | Benzothiazole heterocycle + nitro phenacyl hybrid[6] |

| 2-Thioxo-naphthylmethylene | Bovine Lens AR | ~ 0.010 µM (10 nM) | 1-Naphthyl-substituted 2-thioxo series[7] |

| NZ-314 | ALR2 (AR) | Highly Selective | 3-(3-nitrobenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid[5] |

Experimental Methodology: Validating AR Inhibition

A robust experimental protocol must be a self-validating system. To quantify the efficacy of synthesized thiazolidine acetic acid analogs, we employ a continuous spectrophotometric kinetic assay. The following methodology explains not just the how, but the causality behind each experimental choice.

Protocol: Spectrophotometric Quantification of AR Inhibition

-

Enzyme Preparation: Isolate AR from bovine or rat lens homogenate, or utilize recombinant human AKR1B1.

-

Buffer Optimization: Utilize a 0.1 M sodium phosphate buffer adjusted to pH 6.2.

-

Causality: This specific pH mimics the intracellular environment of the lens and stabilizes the NADPH cofactor against rapid auto-oxidation.

-

-

Cofactor Integration: Introduce 0.15 mM NADPH to the reaction mixture.

-

Causality: NADPH is the obligate electron donor. Its strong natural absorbance at 340 nm provides a direct, real-time optical window to track the reaction's progress.

-

-

Inhibitor Pre-Incubation: Introduce the thiazolidine acetic acid analog (ranging from 1 nM to 10 µM) and incubate at 37°C for 5 minutes.

-

Causality: Pre-incubation is critical for establishing steady-state enzyme-inhibitor binding complexes before substrate competition begins, ensuring accurate IC50 determination.

-

-

Reaction Initiation: Add 10 mM DL-glyceraldehyde (final concentration

M) to trigger the reduction process[8].-

Causality: While glucose is the physiological substrate, DL-glyceraldehyde is highly reactive and provides rapid, linear, and reproducible kinetic readouts necessary for in vitro high-throughput screening.

-

-

Kinetic Data Acquisition & Validation: Record the linear decrease in absorbance at 340 nm over a 5-minute window.

-

Causality: The stoichiometric oxidation of NADPH to NADP+ directly correlates with AR activity. A self-validating control must include a vehicle-only baseline (0% inhibition) and a known standard like Epalrestat (positive control) to normalize the kinetic curves.

-

Step-by-step spectrophotometric workflow for validating Aldose Reductase inhibition.

Clinical Translation and Future Directions

Epalrestat remains the only commercially available ARI in many regions, utilized primarily to improve motor and sensory nerve conduction velocity in patients with diabetic neuropathy[2].

Fascinatingly, the structural versatility of thiazolidine acetic acid analogs is opening new therapeutic doors. Recent high-throughput screening has identified Epalrestat as a first-in-class enzyme potentiator for Phosphomannomutase 2 (PMM2), offering a novel repurposing strategy for the congenital disorder of glycosylation PMM2-CDG (9)[9]. As we continue to refine the thiazolidine-2,4-dione scaffold, the potential to develop highly selective, dual-action ARIs with antioxidant properties remains a highly active area of pharmacological research.

References

-

Mechanism of Action of Epalrestat | droracle.ai | 2

-

What is the mechanism of Epalrestat? | patsnap.com | 3

-

Epalrestat - Wikipedia | wikipedia.org | 4

-

Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG | bioRxiv | 9

-

Highly Selective Aldose Reductase Inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acids | ACS Publications |5

-

Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency | RSC Publishing | 1

-

Alterations of aldose reductase and superoxide dismutase activities by some chromonyl-2, 4-thiazolidinedione derivatives | DergiPark |8

-

Synthesis, Activity, and Molecular Modeling of New 2,4-Dioxo-5-(naphthylmethylene)-3-thiazolidineacetic Acids and 2-Thioxo Analogues as Potent Aldose Reductase Inhibitors | ACS Publications | 7

-

Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity | ResearchGate | 6

Sources

- 1. Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 4. Epalrestat - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. biorxiv.org [biorxiv.org]

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid IUPAC name and synonyms

This guide provides an in-depth technical analysis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid , a specific heterocyclic building block used in medicinal chemistry. Unlike its more common analogues (rhodanine or thiazolidine-2,4-dione derivatives), this compound features a single carbonyl group at the C2 position, imparting distinct electronic and steric properties valuable for peptidomimetic and scaffold design.

Executive Summary

2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid (CAS 851116-64-8) is a specialized pharmaceutical intermediate. Structurally, it consists of a saturated 1,3-thiazolidine ring with a ketone at position 2 and an acetic acid moiety attached to the nitrogen atom (position 3).

This compound serves as a critical scaffold in the synthesis of peptidomimetics and enzyme inhibitors . Its unique "2-oxo" core differentiates it from the "2,4-dioxo" (glitazone) and "2-thioxo-4-oxo" (rhodanine) classes, offering a more chemically stable carbamate-like linkage that resists metabolic hydrolysis better than its thioxo counterparts.

Nomenclature & Identification

Accurate identification is paramount due to the high frequency of structural isomers in thiazolidine chemistry.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid |

| Common Synonyms | 3-Carboxymethyl-1,3-thiazolidin-2-one; (2-Oxo-thiazolidin-3-yl)-acetic acid |

| CAS Registry Number | 851116-64-8 |

| Molecular Formula | C₅H₇NO₃S |

| Molecular Weight | 161.18 g/mol |

| SMILES | O=C(O)CN1CCSC1=O |

| InChI Key | Unique key required for database verification (check specific vendor COA) |

Structural Distinction

Researchers often confuse this compound with Rhodanine-3-acetic acid (CAS 5718-83-2). The distinction is critical for reactivity:

-

Target Compound: C=O at pos 2; CH₂ at pos 4. (Stable Carbamate/Thiocarbamate hybrid)

-

Rhodanine Analog: C=S at pos 2; C=O at pos 4. (Reactive Michael acceptor)

Physicochemical Profile

The following data supports experimental design, particularly for solubility and extraction protocols.

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Physical State | White to Off-white Solid | Hygroscopic; store in desiccator. |

| Melting Point | 145–148 °C (Typical range for class) | Suitable for solid-phase synthesis. |

| pKa (Acid) | ~3.8 – 4.2 | Deprotonates in physiological pH; forms salts easily. |

| LogP | ~ -0.5 to 0.2 | Hydrophilic; requires polar organic solvents (DMSO, DMF). |

| Solubility | DMSO, Methanol, Water (pH > 7) | Poor solubility in non-polar solvents (Hexane, DCM). |

Synthetic Routes & Manufacturing

The synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid follows a Convergent Alkylation Strategy . This protocol is preferred over cyclization of linear precursors because it utilizes the stable, commercially available thiazolidin-2-one core, ensuring higher purity and yield.

Reaction Logic (Causality)

-

Core Selection: Thiazolidin-2-one is selected as the nucleophile. The N-H proton is acidic (pKa ~13-14) due to the flanking carbonyl and sulfur, allowing deprotonation by mild-to-strong bases.

-

Alkylation: Ethyl bromoacetate is used instead of the free acid to prevent side reactions (salt formation). The ester acts as a protecting group.

-

Hydrolysis: Mild alkaline hydrolysis cleaves the ester without opening the thiazolidine ring.

Detailed Protocol (Self-Validating System)

Step 1: N-Alkylation (Ester Formation)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvation: Dissolve Thiazolidin-2-one (10 mmol, 1.03 g) in anhydrous Acetone (50 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g). The excess base ensures complete deprotonation and scavenges HBr.

-

Reagent Addition: Add Ethyl Bromoacetate (11 mmol, 1.22 mL) dropwise. Note: Excess alkyl halide drives the reaction to completion.

-

Reflux: Heat to reflux (56 °C) for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear.

-

Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the filtrate to obtain the intermediate ester (Ethyl 2-(2-oxothiazolidin-3-yl)acetate).

Step 2: Hydrolysis to Free Acid

-

Solvation: Dissolve the crude ester in Methanol (20 mL).

-

Hydrolysis: Add 1N NaOH (15 mL). Stir at room temperature for 2 hours.

-

Validation: Check pH; it should remain >10.

-

Isolation: Acidify carefully with 1N HCl to pH ~2. The product may precipitate. If not, extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via N-alkylation and hydrolysis. The ester intermediate allows for purification before the final acid generation.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

1H NMR (DMSO-d6, 400 MHz)

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

-

δ 3.95 ppm (s, 2H): N-methylene protons (N-CH ₂-COOH). Diagnostic singlet.

-

δ 3.60 ppm (t, 2H): Ring protons at C5 (S-CH ₂).

-

δ 3.25 ppm (t, 2H): Ring protons at C4 (N-CH ₂).

-

Note: The absence of a signal at δ 4.0-4.5 ppm (typical for C5 in 4-oxo derivatives) confirms the 2-oxo structure.

IR Spectroscopy (KBr)

-

1710–1730 cm⁻¹: C=O stretch (Carboxylic acid).

-

1650–1670 cm⁻¹: C=O stretch (Thiazolidinone ring, carbamate-type).

-

2500–3000 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).

Applications in Drug Development

This compound functions as a versatile "linker" and pharmacophore modulator.

Peptidomimetics

The thiazolidin-2-one ring acts as a proline isostere . When incorporated into peptide chains, it restricts conformational flexibility, potentially locking the peptide into a bioactive conformation (e.g., beta-turn mimicry).

Fragment-Based Drug Discovery (FBDD)

The carboxylic acid tail allows for rapid coupling to amines via amide bond formation, making it an ideal "cap" for fragment libraries targeting:

-

Metalloenzymes: The sulfur atom and carboxylate can chelate metal ions (Zn²⁺).

-

GPCRs: As a bioisostere for other cyclic amino acids.

Immunomodulation

Structurally related to Pidotimod (a thiazolidine-4-carboxylic acid derivative), this core is investigated for its potential to modulate immune responses by mimicking bacterial cell wall components.

Structural Activity Relationship (SAR) Map

Caption: Functional decomposition of the molecule highlighting its utility in medicinal chemistry campaigns.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The thioether linkage is susceptible to slow oxidation to sulfoxide/sulfone if exposed to air/light for prolonged periods.

-

Disposal: Incineration with scrubber for sulfur oxides.

References

-

BLD Pharm. (2025). Product Analysis: 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid (CAS 851116-64-8). Retrieved from

-

PubChem. (2025).[1] Compound Summary: Thiazolidine Derivatives. National Library of Medicine. Retrieved from [1]

-

ChemicalBook. (2025). Rhodanine-3-acetic acid vs Thiazolidinone derivatives. Retrieved from [2]

-

Cayman Chemical. (2025). Thiazolidine Building Blocks for Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (2025). Synthesis of Heterocyclic Carboxylic Acids. Retrieved from

Sources

Thiazolidine Ring System: Biological Significance & Medicinal Applications

Executive Summary

The thiazolidine ring system, particularly the 2,4-thiazolidinedione (TZD) scaffold, represents a cornerstone in medicinal chemistry, most notably as the pharmacophore for the "glitazone" class of antidiabetic drugs.[1] Beyond its established role as a Peroxisome Proliferator-Activated Receptor gamma (PPAR

Chemical Foundation & Synthesis

The thiazolidine ring is a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3.[3] The 2,4-dione derivative (TZD) is the most biologically significant variant, characterized by an acidic proton at the N-3 position (

Core Synthesis Workflow

The synthesis of the TZD core and its subsequent derivatization typically follows a two-stage process: cyclization followed by Knoevenagel condensation.

Figure 1: Thiazolidine Synthesis & Derivatization Workflow

Caption: Step-wise synthesis of 5-arylidene-2,4-thiazolidinedione derivatives from basic precursors.

Pharmacology: The PPAR Axis

The primary clinical utility of TZDs stems from their high-affinity binding to PPAR

Mechanism of Action

Upon ligand binding, PPAR

Figure 2: PPAR

Caption: Molecular cascade of TZD-induced PPAR-gamma activation leading to metabolic regulation.

Structure-Activity Relationship (SAR)

Optimizing the thiazolidine ring involves strategic substitution at the N-3 and C-5 positions.

| Position | Modification | Biological Effect |

| Ring Core | Saturated Thiazolidine | Essential for PPAR |

| C-2 & C-4 | Carbonyl (C=O) | Hydrogen bond acceptors; critical for receptor pocket anchoring. |

| N-3 | Alkyl/Aryl Substitution | Bulky groups (e.g., benzyl) can enhance lipophilicity and potency but may alter solubility. Unsubstituted N-H is acidic. |

| C-5 | Benzylidene/Arylidene | Crucial for activity. Introduction of hydrophobic aromatic rings via a methylene linker improves hydrophobic interactions with the receptor LBD. |

| Linker | Ether/Alkoxy | In glitazones (e.g., Rosiglitazone), an ether linker connects the TZD head to the aromatic tail, optimizing flexibility. |

Experimental Protocols

The following protocols are standardized for research applications. Safety Note: All procedures involving chloroacetic acid and biological assays must be performed under a fume hood with appropriate PPE.

Protocol A: Synthesis of 2,4-Thiazolidinedione

Objective: To synthesize the core scaffold for further derivatization.

-

Reagents: Chloroacetic acid (0.6 mol), Thiourea (0.6 mol), Concentrated HCl (60 mL), Water.

-

Dissolution: In a 250 mL three-neck flask, dissolve chloroacetic acid in 60 mL water. Separately dissolve thiourea in 60 mL water and add to the flask.

-

Reaction: Stir for 15 minutes. A white precipitate may form.[7] Slowly add concentrated HCl dropwise.

-

Reflux: Heat the mixture to reflux (100–110°C) for 10–12 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product will crystallize as white needles.

-

Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.

-

Validation: Melting point should be 123–125°C.[7]

-

Protocol B: PPAR Ligand Screening (Fluorescence Displacement)

Objective: To determine the binding affinity (

-

Principle: Competitive displacement of a fluorescent probe bound to the PPAR

Ligand Binding Domain (LBD).[8][9] Loss of fluorescence indicates binding.[9] -

Reagents: Recombinant Human PPAR

-LBD, Fluorescent Probe (e.g., Fluormone™ Pan-PPAR Green), Assay Buffer, Test Compounds (in DMSO). -

Preparation:

-

Dilute test compounds in DMSO to 100x final concentration.

-

Prepare PPAR

-LBD/Probe complex in assay buffer.

-

-

Assay Setup (384-well Black Plate):

-

Add 10

L of 2x PPAR -

Add 10

L of 2x Test Compound (serial dilutions). -

Include controls: DMSO only (0% inhibition), Rosiglitazone (Positive Control).

-

-

Incubation: Incubate at room temperature for 2–4 hours in the dark to reach equilibrium.

-

Measurement: Read fluorescence polarization (FP) or intensity (Ex/Em specific to probe).

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

using non-linear regression (Sigmoidal dose-response).

Therapeutic Spectrum Beyond Diabetes

While famous for diabetes, the thiazolidine ring exhibits diverse bioactivity:

-

Anticancer: 5-benzylidene derivatives induce apoptosis in MCF-7 (breast) and A549 (lung) cancer lines via ROS generation and JNK pathway modulation, often independently of PPAR

. -

Antimicrobial: New derivatives show efficacy against MRSA and Candida albicans, likely by disrupting bacterial cell wall synthesis or metabolic pathways.

References

-

Thiazolidinediones - Mechanisms of Action. Australian Prescriber (2004).

-

Peroxisome Proliferator-Activated Receptor-γ Agonists and Diabetes. PMC (2020).

-

Biological Activities of Thiazolidine - A Review. SciSpace (2022).

-

Synthesis of Thiazolidine-2,4-dione Derivatives: Anticancer and Antimicrobial Studies. PMC (2015).

-

PPARγ Ligand Screening/Characterization Assay Kit Protocol. Abcam/BioVision.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. jddtonline.info [jddtonline.info]

- 3. scispace.com [scispace.com]

- 4. wjpmr.com [wjpmr.com]

- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. assaygenie.com [assaygenie.com]

- 9. PPARγ Ligand Screening/Characterization Assay Kit - Creative BioMart [creativebiomart.net]

Technical Guide: Thiazolidine Acetic Acid Derivatives as Next-Generation Insulin Sensitizers

Topic: Non-TZD Insulin Sensitizers Based on Thiazolidine Acetic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Glitazones

For decades, Thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone served as the gold standard for insulin sensitization, acting as full agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

This guide focuses on a pivotal shift in medicinal chemistry: the development of Non-TZD insulin sensitizers based on the Thiazolidine Acetic Acid (TAA) scaffold . Unlike classic 2,4-diones, these derivatives—specifically thiazolidin-4-one-acetic acids and rhodanine-3-acetic acids —exhibit a distinct pharmacological profile. They function primarily as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors or Selective PPAR Modulators (SPPARMs) , decoupling insulin sensitization from adipogenesis and edema.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The transition from a toxic TZD profile to a safer TAA profile hinges on specific structural modifications. The core objective is to retain the acidic head group required for receptor/enzyme interaction while altering the heterocyclic core to shift affinity from PPAR

The Pharmacophore Shift

-

Classic TZD (Glitazone): Contains a thiazolidine-2,4-dione ring.[1] The acidic proton at N-3 (pKa ~6.8) is crucial for PPAR

binding. -

Thiazolidine Acetic Acid (TAA): Replaces the N-H acidic center with an N-acetic acid or C-acetic acid side chain.

-

Scaffold A (Thiazolidin-4-ones): Lacks the C2 carbonyl. Often substituted at C2 with lipophilic aromatics.

-

Scaffold B (Rhodanines): Thiazolidine-2-thioxo-4-ones. The sulfur at C2 enhances lipophilicity and PTP1B active site penetration.

-

SAR Logic for Insulin Sensitization

| Structural Domain | Modification in TAA Derivatives | Biological Consequence |

| Head Group | Acetic Acid (-CH | Mimics the phosphate group of phosphotyrosine (pTyr), the natural substrate of PTP1B. |

| Core Ring | Thiazolidin-4-one or Rhodanine . | Reduces full PPAR |

| Linker | Methylidene or Hydrazide linkers. | Provides rigid spacing to position the lipophilic tail into the "second aryl phosphate binding site" of PTP1B. |

| Lipophilic Tail | Substituted phenyl/indole rings. | Increases potency via hydrophobic interactions; critical for cell permeability (often a limitation of acid-based drugs). |

Mechanisms of Action (MOA)

The TAA scaffold operates via two primary non-TZD pathways.

Primary Mechanism: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[2][3] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1), terminating the signal.

-

The TAA Advantage: The carboxylic acid moiety of thiazolidine acetic acid acts as a bioisostere for the phosphate group on tyrosine. It binds to the PTP1B active site (Cys215), preventing the enzyme from deactivating the insulin receptor.

-

Result: Prolonged phosphorylation of IR/IRS-1

Enhanced PI3K/Akt signaling

Secondary Mechanism: PPAR Partial Agonism (SPPARM)

Unlike full agonists (Rosiglitazone) that stabilize Helix 12 of the PPAR

-

Effect: They induce a conformational change that recruits co-activators for glucose metabolism genes (e.g., GLUT4, adiponectin) but not for lipogenic genes (e.g., aP2).

Visualizing the Signaling Pathway

Figure 1: Mechanism of Action.[2] TAA derivatives inhibit PTP1B, preventing the dephosphorylation of the Insulin Receptor and restoring glucose uptake signaling.

Experimental Protocols & Validation

To validate a TAA derivative as a true "Non-TZD" sensitizer, one must demonstrate: (1) PTP1B inhibition,[2][3][4] (2) Cellular glucose uptake, and (3) Lack of adipogenesis (the "Non-TZD" safety check).

Protocol A: PTP1B Enzymatic Inhibition Assay

Rationale: To quantify the direct binding affinity of the TAA derivative to the target enzyme.

-

Reagents: Recombinant human PTP1B (residues 1–322), Substrate (p-Nitrophenyl phosphate, pNPP), Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% NP-40).

-

Note:NP-40 is critical to prevent false positives caused by compound aggregation (promiscuous inhibition).

-

-

Procedure:

-

Dissolve TAA test compounds in DMSO.

-

Incubate PTP1B (10 nM final) with test compound for 10 min at 37°C.

-

Initiate reaction by adding pNPP (2 mM final).

-

Measure absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 min.

-

-

Calculation: Determine IC

using non-linear regression (GraphPad Prism). -

Control: Sodium Orthovanadate (Standard inhibitor).

Protocol B: Glucose Uptake Assay (L6 Myotubes)

Rationale: To confirm that enzymatic inhibition translates to functional insulin sensitization in muscle cells (the primary site of glucose disposal).

-

Cell Culture: Differentiate L6 rat skeletal muscle myoblasts into myotubes (2% horse serum, 5-7 days).

-

Starvation: Serum-starve cells for 18 hours in DMEM (low glucose).

-

Treatment:

-

Pre-treat with TAA compound (1–50

M) for 1 hour. -

Stimulate with sub-maximal Insulin (100 nM) for 20 min.

-

-

Uptake:

-

Add 2-Deoxy-D-[

H]glucose (0.5 -

Wash 3x with ice-cold PBS (stops transport).

-

Lyse cells (0.1 N NaOH) and count radioactivity (Liquid Scintillation).

-

-

Validation: Significant increase in uptake vs. Insulin alone indicates sensitization.

Protocol C: Adipogenesis Assay (3T3-L1 Differentiation)

Rationale: To prove the compound is "Non-TZD" (i.e., does not induce weight gain).

-

Method: Treat 3T3-L1 pre-adipocytes with test compound vs. Rosiglitazone (Positive Control) for 7 days.

-

Staining: Stain lipid droplets with Oil Red O .

-

Outcome: A successful TAA candidate will show minimal lipid accumulation compared to Rosiglitazone.

Comparative Data Analysis

The following table summarizes the typical profile of a Thiazolidine Acetic Acid derivative compared to a classic TZD.

| Feature | Rosiglitazone (Classic TZD) | TAA Derivative (Non-TZD) |

| Primary Target | PPAR | PTP1B (Inhibitor) / PPAR |

| PTP1B IC | > 100 | 0.5 – 5.0 |

| Glucose Uptake (Fold) | ~2.5x | ~2.0x – 3.0x |

| Adipogenesis (Lipid) | High (Weight Gain) | Low / Negligible |

| Edema Risk | High (Na | Low |

| Key Moiety | 2,4-Dione Ring | 4-One-Acetic Acid |

Experimental Workflow Diagram

Figure 2: Drug Discovery Workflow. A self-validating loop ensuring candidates meet the "Non-TZD" safety criteria before selection.

References

-

Synthesis and preclinical evaluation of new thiazolidin-4-ones substituted with p-chlorophenoxy acetic acid. Source: PubMed/NIH. URL:[Link]

-

Discovery of novel PTP1B inhibitors with antihyperglycemic activity. Source: Acta Pharmacologica Sinica (PMC). URL:[Link]

-

Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Source: Molecules (MDPI). URL:[Link]

-

Novel Indole Clubbed Thiazolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Source: ResearchGate.[5] URL:[Link]

-

Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. Source: PPAR Research (Hindawi/PMC). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid from Thiourea

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. Specifically, functionalized thiazolidin-2-ones serve as critical bioisosteric building blocks for advanced active pharmaceutical ingredients (APIs). This application note details a highly efficient, four-step synthetic protocol to obtain 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid starting from inexpensive and readily available thiourea.

By avoiding direct alkylation with unprotected haloacetic acids—which often leads to complex mixtures and poor yields—this protocol utilizes an ester-protected intermediate to ensure high regioselectivity and overall yield.

Mechanistic Pathway & Causality (E-E-A-T)

As a self-validating synthetic system, each step in this workflow is designed with clear mechanistic causality and built-in analytical checkpoints.

-

Step 1: S-Alkylation & Intramolecular Cyclization The reaction of thiourea with 1,2-dibromoethane initiates via the nucleophilic attack of the thiourea sulfur onto the electrophilic carbon of the dibromide, displacing the first bromide ion[2]. Bromide is specifically chosen over chloride due to its superior leaving-group ability, which facilitates the subsequent intramolecular cyclization. The unshared electron pair on the nitrogen then attacks the adjacent carbon, displacing the second bromide to form the 5-membered 2-amino-2-thiazoline ring as a hydrobromide salt.

-

Step 2: Acid-Catalyzed Hydrolytic Deamination The cyclic imine/amine moiety of 2-amino-2-thiazoline is highly stable under neutral conditions. Refluxing in strong aqueous acid (2M HCl) protonates the imine nitrogen, drastically increasing the electrophilicity of the C2 carbon. Nucleophilic attack by water leads to the expulsion of ammonia (as ammonium chloride), yielding the thiazolidin-2-one core.

-

Step 3: Base-Mediated N-Alkylation Thiazolidin-2-one possesses a relatively acidic NH proton (

). In a polar aprotic solvent like DMF, anhydrous potassium carbonate ( -

Step 4: Saponification & Acidification Base-catalyzed hydrolysis (saponification) of the ethyl ester using aqueous NaOH in THF rapidly cleaves the ester linkage. Subsequent acidification with HCl to pH ~2 protonates the carboxylate, driving the precipitation of the final product, 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid , in high purity.

Synthetic Workflow Visualization

Four-step synthetic workflow for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid from thiourea.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-thiazoline hydrobromide

-

Reagents: Thiourea (7.61 g, 100 mmol), 1,2-dibromoethane (20.6 g, 110 mmol), Absolute Ethanol (100 mL).

-

Procedure:

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dissolve thiourea in absolute ethanol, then add 1,2-dibromoethane dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) for 14 hours.

-

Validation Checkpoint: The reaction transitions from a clear solution to a thick white suspension as the hydrobromide salt precipitates.

-

Cool the flask in an ice bath for 1 hour. Filter the precipitate under vacuum, wash with cold ethanol (2 × 20 mL), and dry under vacuum to afford the product.

-

Step 2: Synthesis of Thiazolidin-2-one

-

Reagents: 2-Amino-2-thiazoline hydrobromide (15.0 g, ~82 mmol), 2M Aqueous HCl (80 mL).

-

Procedure:

-

Suspend the Step 1 product in 2M aqueous HCl in a 250 mL round-bottom flask.

-

Reflux the mixture at 100 °C for 12 hours.

-

Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (ninhydrin positive) will disappear, replaced by a higher

UV-active spot. -

Cool to room temperature and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Combine the organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure to yield a white crystalline powder.

-

Step 3: Synthesis of Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate

-

Reagents: Thiazolidin-2-one (5.16 g, 50 mmol), Ethyl bromoacetate (9.18 g, 55 mmol), Anhydrous

(10.3 g, 75 mmol), Anhydrous DMF (50 mL). -

Procedure:

-

Dissolve thiazolidin-2-one in anhydrous DMF under a nitrogen atmosphere.

-

Add anhydrous

and stir at room temperature for 30 minutes to ensure complete deprotonation. -

Add ethyl bromoacetate dropwise over 10 minutes. Heat the reaction to 60 °C for 5 hours.

-

Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material (

~0.2) and the appearance of a new product spot ( -

Quench the reaction by pouring it into 150 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL).

-

Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over

and concentrate to yield a pale yellow oil.

-

Step 4: Synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid

-

Reagents: Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate (7.57 g, 40 mmol), NaOH (3.2 g, 80 mmol), THF (40 mL), Water (40 mL), 2M HCl.

-

Procedure:

-

Dissolve the ester from Step 3 in a 1:1 mixture of THF and water.

-

Add solid NaOH and stir vigorously at room temperature for 2 hours.

-

Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show the disappearance of the ester spot.

-

Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~2. A dense white precipitate will form immediately.

-

Filter the precipitate, wash with ice-cold water (2 × 15 mL), and dry under high vacuum overnight to afford the pure target compound.

-

Quantitative Data Summary

| Step | Intermediate / Product | Physical State | Yield (%) | Key Analytical Marker ( |

| 1 | 2-Amino-2-thiazoline·HBr | White crystalline solid | 88 - 92 | |

| 2 | Thiazolidin-2-one | White powder | 78 - 82 | |

| 3 | Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate | Pale yellow oil | 82 - 86 | |

| 4 | 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid | White solid | 90 - 95 |

References

1.1 - Journal of Advanced Scientific Research 2. 2 - VDOC.PUB 3.3 - ResearchGate 4.4 - ACS Publications

Sources

Application Note: Microwave-Assisted Three-Component Synthesis of Thiazolidin-4-one Acetic Acid Derivatives

Executive Summary & Chemical Nomenclature

In modern medicinal chemistry, the 4-thiazolidinone scaffold is a privileged heterocycle, exhibiting profound[1]. The terminology "thiazolidin-4-one acetic acid synthesis" encompasses two critical dimensions in organic methodology:

-